![molecular formula C19H21N3O2S B12516157 1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- CAS No. 651336-01-5](/img/structure/B12516157.png)
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts such as copper or palladium to facilitate the formation of the indazole core through cyclization reactions.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azido precursors to form the indazole ring.
Metal-Free Reactions: Some methods utilize metal-free conditions, such as the reaction of arylhydrazones with montmorillonite K-10 under an oxygen atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without the sulfonyl and pyrrolidinylmethyl groups.
2H-Indazole: A structural isomer with different electronic properties.
Indazole Derivatives: Compounds with various substituents on the indazole core, such as halogens, alkyl groups, or other functional groups.
Uniqueness
1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the pyrrolidinylmethyl group may improve its binding affinity and selectivity for certain targets .
Properties
CAS No. |
651336-01-5 |
|---|---|
Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(pyrrolidin-3-ylmethyl)indazole |
InChI |
InChI=1S/C19H21N3O2S/c1-14-6-8-16(9-7-14)25(23,24)19-17-4-2-3-5-18(17)22(21-19)13-15-10-11-20-12-15/h2-9,15,20H,10-13H2,1H3 |
InChI Key |
UOOGITRKBNFJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C3=CC=CC=C32)CC4CCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
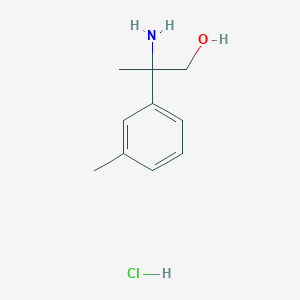
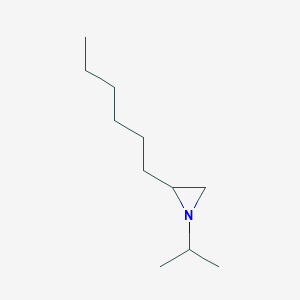
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
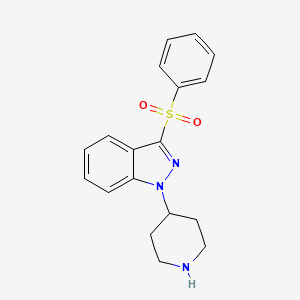
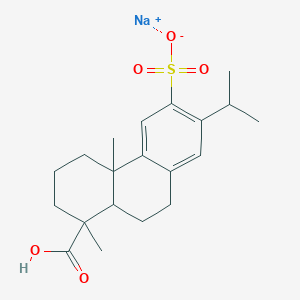
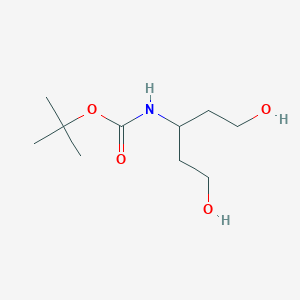
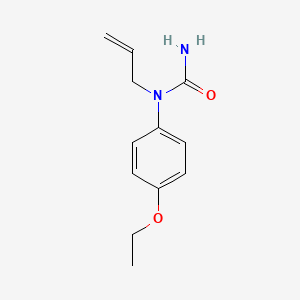

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
